N-(3-methoxypropyl)adamantane-1-carboxamide
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Overview
Description
N-(3-methoxypropyl)adamantane-1-carboxamide is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts distinct physical and chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to cross the blood-brain barrier and its potential neuroprotective effects.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or interact with receptors in the nervous system to exert neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)adamantane-1-carboxamide
- N-(2-methoxyethyl)adamantane-1-carboxamide
- N-(3-hydroxypropyl)adamantane-1-carboxamide
Uniqueness
N-(3-methoxypropyl)adamantane-1-carboxamide stands out due to its specific functional groups, which confer unique properties such as enhanced solubility and specific reactivity patterns. These properties make it particularly suitable for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-methoxypropyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-18-4-2-3-16-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKYUWZCWBCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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